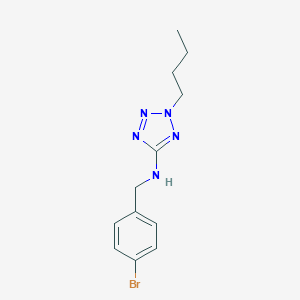![molecular formula C21H18Cl2N2O3S B276731 5-Benzyl-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B276731.png)
5-Benzyl-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "Compound X" for the purpose of In this paper, we will explore the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Compound X.
Wirkmechanismus
The mechanism of action of Compound X is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular metabolism and DNA replication. Specifically, Compound X is believed to inhibit the activity of thymidylate synthase, an enzyme that is critical for DNA synthesis. By inhibiting this enzyme, Compound X is able to disrupt the growth and proliferation of cancer cells and weed species.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, Compound X has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In weed species, Compound X has been shown to inhibit photosynthesis and other key metabolic processes, leading to the death of the plant. Additionally, Compound X has been shown to exhibit low toxicity in mammalian cells, suggesting that it may have a favorable safety profile for use in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Compound X for lab experiments is its potency and specificity. Compound X has been shown to exhibit potent activity against cancer cells and weed species at low concentrations, making it a valuable tool for studying these biological processes. Additionally, the unique optical and electronic properties of Compound X make it a valuable tool for studying materials science. However, one of the limitations of Compound X for lab experiments is its relatively complex synthesis method, which may limit its availability and use in certain research settings.
Zukünftige Richtungen
There are several future directions for research on Compound X. One area of interest is the development of new synthetic methods for Compound X that are more efficient and scalable. Another area of interest is the optimization of the herbicidal and antitumor activity of Compound X through structure-activity relationship studies. Additionally, the use of Compound X as a tool for studying the mechanism of action of thymidylate synthase and other key enzymes involved in cellular metabolism and DNA replication is an area of interest for future research.
Synthesemethoden
The synthesis of Compound X involves a series of chemical reactions that begin with the condensation of 2,4-dichlorophenol and benzylamine to form 2-benzyl-4,6-dichlorophenol. This intermediate is then reacted with thiophene-2-carboxylic acid to form 2-benzyl-4,6-dichlorophenylthiophene-2-carboxylic acid. This acid is then converted to the corresponding acid chloride, which is reacted with N-(2-oxo-1,3-dioxolan-4-yl)acetamide to form Compound X.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. In medicinal chemistry, Compound X has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. In agricultural chemistry, Compound X has been shown to exhibit broad-spectrum herbicidal activity against a variety of weed species. In materials science, Compound X has been shown to exhibit unique optical and electronic properties that make it a promising candidate for use in electronic devices.
Eigenschaften
Molekularformel |
C21H18Cl2N2O3S |
|---|---|
Molekulargewicht |
449.3 g/mol |
IUPAC-Name |
5-benzyl-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C21H18Cl2N2O3S/c1-12-17(9-13-5-3-2-4-6-13)29-21(19(12)20(24)27)25-18(26)11-28-16-8-7-14(22)10-15(16)23/h2-8,10H,9,11H2,1H3,(H2,24,27)(H,25,26) |
InChI-Schlüssel |
GYRKMZGGDRHMHI-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)CC3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B276648.png)
![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B276649.png)

![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine](/img/structure/B276654.png)
![N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine](/img/structure/B276656.png)
![N-allyl-N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amine](/img/structure/B276657.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276659.png)
![2-methyl-N-({2-[(4-methylbenzyl)oxy]-1-naphthyl}methyl)-2H-tetrazol-5-amine](/img/structure/B276661.png)

![2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B276664.png)
![N-(2-allyl-2H-tetraazol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}amine](/img/structure/B276665.png)
![2-ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B276668.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276669.png)
![N-(2-ethyl-2H-tetraazol-5-yl)-N-({2-[(4-methylbenzyl)oxy]-1-naphthyl}methyl)amine](/img/structure/B276671.png)